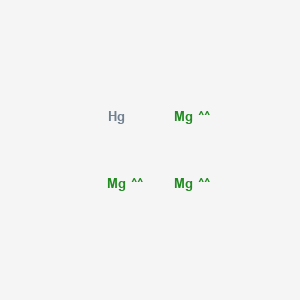
1,6-Dichlorophenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dichlorophenazine is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields this compound, specifically, is characterized by the presence of two chlorine atoms at the 1 and 6 positions on the phenazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dichlorophenazine can be synthesized through several methods. One common approach involves the chlorination of phenazine. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Another method involves the palladium-catalyzed amination of this compound to produce substituted phenazine derivatives. This method utilizes palladium catalysts and amine reagents under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dichlorophenazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenazine ring can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminophenazine derivatives, while oxidation can produce phenazine dioxides.
Applications De Recherche Scientifique
1,6-Dichlorophenazine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active phenazine derivatives with potential antimicrobial, antitumor, and anti-inflammatory properties.
Material Science: The compound is used in the development of organic semiconductors and electrochemical sensors due to its unique electronic properties.
Photodynamic Therapy: Phenazine derivatives, including this compound, are explored as photosensitizers in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism of action of 1,6-dichlorophenazine and its derivatives involves interactions with various molecular targets and pathways. In medicinal applications, these compounds can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific derivative and its mode of action.
Comparaison Avec Des Composés Similaires
1,6-Dichlorophenazine can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antibiotic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other phenazine derivatives .
Propriétés
Numéro CAS |
13398-81-7 |
|---|---|
Formule moléculaire |
C12H6Cl2N2 |
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
1,6-dichlorophenazine |
InChI |
InChI=1S/C12H6Cl2N2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H |
Clé InChI |
ODSJIHKCGKVWTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)N=C3C=CC=C(C3=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)

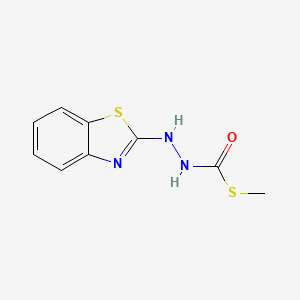
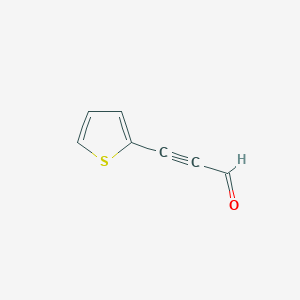

![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)
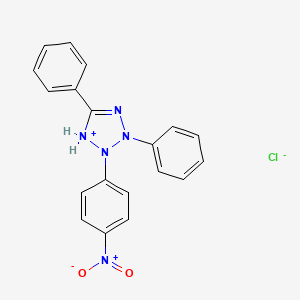


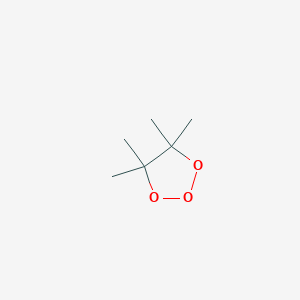
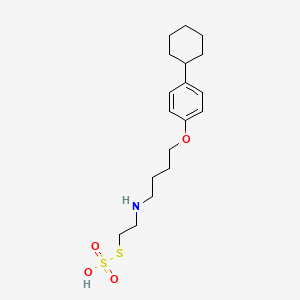
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)
